2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
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Overview
Description
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chloroacetamide group and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2,5-dioxoimidazolidin-1-ylamine in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxyphenyl group can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It is employed in studies investigating its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- 2-chloro-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is unique due to the presence of the imidazolidin-1-yl group, which imparts distinct chemical and biological properties compared to other chloroacetamide derivatives. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a chloro group and a methoxyphenyl moiety, which are known to influence its pharmacological properties.
- Molecular Formula : C10H12ClN3O3
- CAS Number : 877041-39-9
- Molecular Weight : 245.67 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections summarize the findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that imidazolidinone derivatives possess significant anticancer properties. For instance, compounds with similar imidazolidinone structures have been reported to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit specific signaling pathways involved in tumor growth.
- Case Study : A derivative of imidazolidinone was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis Induction |
Compound B | HeLa (Cervical Cancer) | 3.8 | Cell Cycle Arrest |
Analgesic Activity
The analgesic properties of similar compounds have been explored extensively. The docking studies suggest that these compounds may interact effectively with cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways.
- Research Findings : A comparative study showed that derivatives with a similar structure to this compound exhibited significant analgesic effects in animal models.
Compound | Model Used | Effectiveness |
---|---|---|
Compound C | Hot Plate Test | Significant Reduction in Pain Response |
Compound D | Formalin Test | Dose-dependent Analgesia |
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar functional groups have been shown to possess activity against various bacterial strains.
- Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives displayed notable antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-13(8-3-5-9(21-2)6-4-8)11(19)17(12(20)15-13)16-10(18)7-14/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOUCWZPBKPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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